Product packaging for 3-(tert-Butyl)isoxazole-5-carboxylic acid(Cat. No.:CAS No. 133674-40-5)

3-(tert-Butyl)isoxazole-5-carboxylic acid

Cat. No.: B151475
CAS No.: 133674-40-5
M. Wt: 169.18 g/mol
InChI Key: SLQOTICTFRAFGX-UHFFFAOYSA-N
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Description

3-(tert-Butyl)isoxazole-5-carboxylic acid ( 133674-40-5) is a high-purity chemical building block offered for research and development purposes . This compound has a molecular formula of C 8 H 11 NO 3 and a molecular weight of 169.18 g/mol . The isoxazole scaffold, particularly when substituted with a tert-butyl group, is a privileged structure in medicinal chemistry and drug discovery. Researchers value this compound primarily as a versatile synthetic intermediate. It can be used to construct more complex molecules, with the carboxylic acid group enabling further functionalization through reactions such as amide coupling or esterification . Its potential applications include serving as a key precursor in the synthesis of potential pharmaceutical candidates, agrochemicals, and other specialized materials. Handling and Usage: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals . Researchers should consult the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO3 B151475 3-(tert-Butyl)isoxazole-5-carboxylic acid CAS No. 133674-40-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butyl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-8(2,3)6-4-5(7(10)11)12-9-6/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQOTICTFRAFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133674-40-5
Record name 3-tert-butyl-1,2-oxazole-5-carboxylic acid
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Synthetic Strategies for 3 Tert Butyl Isoxazole 5 Carboxylic Acid and Analogous Isoxazole Carboxylic Acids

Regioselective Construction of the Isoxazole (B147169) Ring System

The formation of the isoxazole ring is the critical step in the synthesis of 3-(tert-Butyl)isoxazole-5-carboxylic acid and its analogs. The two primary strategies for this construction are 1,3-dipolar cycloadditions and cyclocondensation reactions, each offering distinct advantages in terms of reagent availability and regiochemical control.

1,3-Dipolar Cycloaddition Reactions

One of the most powerful and widely used methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile, typically an alkene or an alkyne. wikipedia.orgscribd.com This [3+2] cycloaddition is a concerted pericyclic reaction that forms a five-membered heterocyclic ring in a single step. scribd.comchesci.com The reaction of a nitrile oxide with an alkyne directly yields the aromatic isoxazole ring, while reaction with an alkene produces an intermediate isoxazoline (B3343090) which can be subsequently oxidized if required. scribd.com

The reaction between a nitrile oxide (R-C≡N⁺-O⁻) and an alkyne (R'-C≡C-R'') is a cornerstone of isoxazole synthesis. To synthesize this compound, the logical precursors would be pivalonitrile oxide (where R = tert-Butyl) and an alkyne bearing a carboxyl group or its ester equivalent, such as propiolic acid or ethyl propiolate (where R' = H and R'' = COOH or COOEt).

The general reaction proceeds as follows:

(Image of general reaction of pivalonitrile oxide with ethyl propiolate to form ethyl 3-(tert-butyl)isoxazole-5-carboxylate)

Subsequent hydrolysis of the resulting ester (e.g., ethyl 3-(tert-butyl)isoxazole-5-carboxylate) would yield the target carboxylic acid.

Reactant 1 (Nitrile Oxide Precursor)Reactant 2 (Dipolarophile)ProductReference
Pivalaldoxime (B7871274)Ethyl propiolateEthyl 3-(tert-butyl)isoxazole-5-carboxylateInferred from nih.govnih.gov
Pivalohydroximoyl chlorideEthyl propiolateEthyl 3-(tert-butyl)isoxazole-5-carboxylateInferred from nih.govbeilstein-journals.org
1-Nitro-2,2-dimethylpropaneEthyl propiolateEthyl 3-(tert-butyl)isoxazole-5-carboxylateInferred from mdpi.com
PivalaldoximeItaconic acid dimethyl esterMethyl 3-(tert-butyl)-5-(3-methoxy-3-oxopropyl)-4,5-dihydroisoxazole-5-carboxylate beilstein-journals.org

Nitrile oxides are highly reactive and prone to dimerization to form furoxans. beilstein-journals.orgchemrxiv.org Consequently, they are almost always generated in situ in the presence of the dipolarophile. chemrxiv.org Several methods are commonly employed for this purpose:

Dehydrohalogenation of Hydroximoyl Chlorides: This is a classic and widely used method. A hydroximoyl chloride, prepared from the corresponding aldoxime, is treated with a non-nucleophilic base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) to eliminate HCl and form the nitrile oxide. beilstein-journals.orgnih.gov For the synthesis of the target compound, pivalohydroximoyl chloride would be the required intermediate.

Oxidation of Aldoximes: Aldoximes can be directly oxidized to nitrile oxides using a variety of reagents. Common oxidants include sodium hypochlorite (B82951) (NaOCl, household bleach), N-chlorosuccinimide (NCS), and chloramine-T. beilstein-journals.org This method avoids the isolation of the potentially unstable hydroximoyl chloride.

Dehydration of Primary Nitroalkanes: Primary nitroalkanes can be dehydrated to form nitrile oxides using reagents like phenyl isocyanate or p-toluenesulfonic acid. mdpi.com

Use of tert-Butyl Nitrite (B80452): More recent methods have employed tert-butyl nitrite (TBN) as a mild and efficient reagent for generating nitrile oxides from various precursors, including α-nitroketones or even through C-H bond functionalization of aryl methyl ketones. nih.govchemrxiv.org

The choice of method often depends on the stability of the starting materials and the reaction conditions required for the subsequent cycloaddition.

The regioselectivity of the 1,3-dipolar cycloaddition is a critical aspect, determining which of the two possible regioisomers is formed. In the reaction of an unsymmetrical alkyne (e.g., ethyl propiolate) with a nitrile oxide, the formation of either a 3,5-disubstituted or a 3,4-disubstituted isoxazole is possible.

The outcome is governed by a combination of steric and electronic factors, as explained by frontier molecular orbital (FMO) theory. chesci.com

Electronic Effects: The reaction is typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. For terminal alkynes like ethyl propiolate, the orbital coefficient on the unsubstituted carbon is generally larger in both the HOMO and LUMO. In many nitrile oxides, the largest coefficient in the LUMO is on the carbon atom, while the largest coefficient in the HOMO is on the oxygen atom. This electronic preference often favors the formation of the 3,5-disubstituted isoxazole, where the nitrile oxide carbon bonds to the unsubstituted carbon of the alkyne. chesci.com

Steric Effects: Steric hindrance between bulky substituents can also play a significant role. A large group on the nitrile oxide, such as the tert-butyl group in pivalonitrile oxide, will sterically disfavor approach at the substituted carbon of the dipolarophile, thus reinforcing the electronic preference for the 3,5-disubstituted product.

For the reaction of pivalonitrile oxide with ethyl propiolate, both electronic and steric factors strongly favor the formation of ethyl 3-(tert-butyl)isoxazole-5-carboxylate, leading to a high degree of regioselectivity.

Nitrile Oxide Substituent (R)DipolarophileMajor ProductControlling FactorsReference
ArylTerminal Alkyne (e.g., phenylacetylene)3-Aryl-5-phenylisoxazoleElectronic & Steric nih.gov
tert-ButylEthyl propiolateEthyl 3-(tert-butyl)isoxazole-5-carboxylateElectronic & StericInferred from chesci.comnih.gov
Arylβ-ketoester3-Aryl-4-acyl-5-alkoxyisoxazoleElectronic & Steric beilstein-journals.orgnih.gov

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including 1,3-dipolar cycloadditions. researchgate.net The use of microwave heating can significantly reduce reaction times, often from hours or days to minutes, and can also lead to improved yields and cleaner reaction profiles by minimizing the formation of side products like furoxans. wikipedia.orgresearchgate.net

A study on the synthesis of isoxazoline dicarboxylic acids demonstrated a microwave-assisted 1,3-dipolar cycloaddition. beilstein-journals.org In this work, an analogous compound, methyl 3-(tert-butyl)-5-(3-methoxy-3-oxopropyl)-4,5-dihydroisoxazole-5-carboxylate, was synthesized from pivalaldoxime and an alkene derivative under microwave irradiation. beilstein-journals.org This highlights the applicability of microwave assistance for reactions involving the tert-butyl substituted nitrile oxide. The methodology is highly versatile and can be applied to a wide range of acid chlorides, alkynes, and hydroximinoyl chlorides, enabling the efficient synthesis of diverse isoxazole derivatives. researchgate.net

Reaction of Nitrile Oxides with Alkynes and Alkene Derivatives

Cyclocondensation Reactions

An alternative major pathway to isoxazoles involves the cyclocondensation of a three-carbon component with hydroxylamine (B1172632) (NH₂OH). This method is particularly useful when the requisite β-dicarbonyl or related precursor is readily available.

To synthesize this compound via this route, a suitable precursor would be a β-ketoester containing a tert-butyl group, such as ethyl pivaloylpyruvate. The reaction with hydroxylamine proceeds via initial formation of an oxime, followed by intramolecular cyclization and dehydration to yield the isoxazole ring.

The regioselectivity of this reaction depends on which carbonyl group is attacked by the hydroxylamine nitrogen and which undergoes condensation. In the case of a β-ketoester like ethyl pivaloylpyruvate, the more electrophilic ketone carbonyl is expected to react preferentially with the nitrogen of hydroxylamine, leading to the formation of the desired 3-tert-butyl-5-carboxy-substituted isoxazole. The reaction of β-enamino diketones with hydroxylamine hydrochloride has also been shown to produce isoxazoles, with the regiochemical outcome controllable by varying reaction conditions.

1,3-Dicarbonyl PrecursorReagentProductReference
Ethyl pivaloylpyruvateHydroxylamine (NH₂OH·HCl)This compoundInferred from
β-enamino diketonesHydroxylamine (NH₂OH·HCl)Regioisomeric isoxazoles
1,3-diketones / β-ketoamidesHydroxylamine (NH₂OH·HCl)Substituted isoxazoles beilstein-journals.orgnih.gov
Hydroxylamine-Mediated Cyclization

Hydroxylamine-mediated cyclization is a prominent method for the synthesis of the isoxazole ring. wisdomlib.orgnih.gov This approach typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. The reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization to yield the isoxazole ring. mdpi.com

For instance, the synthesis of isoxazole derivatives can be achieved by reacting chalcones with hydroxylamine hydrochloride in an alkaline medium. nih.gov Similarly, 1,3-diketoesters can react with hydroxylamine hydrochloride under acidic conditions to principally yield 3,5-isoxazole esters. nih.gov The reaction of diethyl oxalate (B1200264) and various acetophenones in the presence of a base, followed by treatment with hydroxylamine hydrochloride, also produces isoxazole-linked esters in good yields. rsc.org

Another variation involves the condensation of α-cyanoketones with hydroxylamine hydrochloride in refluxing alcohol to prepare 5-aminoisoxazoles. nih.gov Furthermore, 3-aminocrotononitrile (B73559) reacts with hydroxylamine hydrochloride to give 5-amino-3-methylisoxazole. nih.gov

A general representation of this cyclization is the reaction of a β-keto ester with hydroxylamine hydrochloride, which initially forms an oxime that subsequently cyclizes to the isoxazol-5(4H)-one. This intermediate can then undergo further reactions, such as Knoevenagel condensation. mdpi.comresearchgate.net

Starting MaterialReagentProductReference
ChalconesHydroxylamine hydrochloride, KOHIsoxazole derivatives nih.gov
1,3-DiketoestersHydroxylamine hydrochloride (acidic)3,5-Isoxazole esters nih.gov
Diethyl oxalate & AcetophenonesSodium ethoxide, then Hydroxylamine hydrochlorideIsoxazole-linked esters rsc.org
α-CyanoketonesHydroxylamine hydrochloride5-Aminoisoxazoles nih.gov
3-AminocrotononitrileHydroxylamine hydrochloride5-Amino-3-methylisoxazole nih.gov
β-Keto estersHydroxylamine hydrochloride3-Substituted-isoxazole-5(4H)-ones mdpi.com
Alternative Condensation Approaches

Besides the direct use of 1,3-dicarbonyls, other condensation strategies exist for constructing the isoxazole ring. One significant alternative is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govmdpi.com The nitrile oxides can be generated in situ from aldoximes using reagents like bleach. mdpi.com This method allows for the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov

Another approach involves the base-catalyzed condensation of primary nitro compounds with dipolarophiles, such as alkynes, to give isoxazoles. nih.govunifi.it This method can be performed using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov The reaction of ethyl nitroacetate (B1208598) with aromatic aldehydes in the presence of DABCO under ultrasonication is one such example. rsc.org

Furthermore, multicomponent reactions provide an efficient route to isoxazole derivatives. For example, the reaction of ethyl acetoacetate, hydroxylamine hydrochloride, and various aldehydes can be catalyzed by an organocatalyst in an aqueous medium to produce disubstituted isoxazolones. researchgate.net

MethodReactantsKey FeaturesReference
1,3-Dipolar CycloadditionNitrile oxides (from aldoximes) and AlkynesRegioselective, forms 3,5-disubstituted isoxazoles nih.govmdpi.com
Base-Catalyzed CondensationPrimary nitro compounds and DipolarophilesCatalytic, can use bases like DABCO nih.govrsc.org
Multicomponent ReactionEthyl acetoacetate, Hydroxylamine hydrochloride, AldehydesOne-pot synthesis, often uses organocatalysts researchgate.net

Introduction of the Carboxylic Acid Moiety

Once the isoxazole ring is formed, the carboxylic acid group can be introduced at the desired position, typically C-5, through various methods.

Lithiation and Carboxylation Techniques

A powerful method for introducing a carboxylic acid group onto an existing isoxazole ring is through lithiation followed by carboxylation.

The use of n-butyllithium (n-BuLi) is a common strategy for the deprotonation of isoxazoles. cdnsciencepub.comwikipedia.org The position of lithiation is influenced by the substituents on the isoxazole ring. For 3,5-disubstituted isoxazoles, treatment with n-BuLi typically results in the formation of the 4-lithio derivative. cdnsciencepub.com The strong inductive effect of the ring oxygen can also influence the acidity of protons on substituents, for example, at a C5-methyl group. cdnsciencepub.com In some cases, lithiation can occur at a methyl group attached to the isoxazole ring, a process known as lateral lithiation. cdnsciencepub.comumt.edu The choice of base and reaction conditions can direct the lithiation to the desired position. umt.edu

The generated lithio-isoxazole species is a potent nucleophile and can be trapped with various electrophiles. To introduce a carboxylic acid group, the lithiated intermediate is reacted with carbon dioxide (usually in the form of dry ice). cdnsciencepub.comcdnsciencepub.com This reaction sequence effectively installs a carboxyl group at the position of lithiation. For example, the 4-lithio derivatives of 3,5-disubstituted isoxazoles react with carbon dioxide to yield the corresponding isoxazole-4-carboxylic acids. cdnsciencepub.com Similarly, lateral lithiation of a C5-methyl group followed by carboxylation yields the corresponding isoxazole-5-acetic acid. cdnsciencepub.com

Isoxazole DerivativeLithiation ProductCarboxylation ProductReference
3,5-Disubstituted Isoxazole4-Lithio derivativeIsoxazole-4-carboxylic acid cdnsciencepub.com
3-Substituted-5-methylisoxazoleC5-Lithiomethyl derivative3-Substituted-isoxazole-5-acetic acid cdnsciencepub.com

Functional Group Transformations to Carboxylic Acids

An alternative to direct carboxylation is the transformation of other functional groups, already present on the isoxazole ring, into a carboxylic acid. This can be achieved through various oxidative or hydrolytic methods.

A common precursor is an ester group, which can be hydrolyzed to the corresponding carboxylic acid. For example, 3-methyl-isoxazole-5-carboxylic acid ethyl ester can be hydrolyzed using a base like sodium hydroxide (B78521), followed by acidification to yield 3-methyl-isoxazole-5-carboxylic acid. chemicalbook.com Similarly, isoxazole-4-carboxylic esters can be synthesized and subsequently hydrolyzed. researchgate.netnih.gov

Another approach involves the oxidation of a suitable functional group. For instance, an alcohol group on the isoxazole ring could potentially be oxidized to a carboxylic acid, although this is less commonly cited in the context of this compound synthesis in the provided sources. The transformation of a 4-acetyl group on an isoxazole derivative into a homologated methyl ester via a modified Willgerodt-Kindler reaction has also been reported, which could then be hydrolyzed. umt.edu

Oxidation Reactions

Oxidation reactions are a fundamental strategy for the synthesis of isoxazole carboxylic acids. These methods often involve the oxidation of a precursor molecule where the carboxylic acid moiety is generated from a more reduced functional group. A common approach involves the oxidation of aldehydes. For instance, 5-chloroisoxazole-4-carbaldehydes can be oxidized to the corresponding carboxylic acids using reagents like Oxone before conversion to other derivatives.

Another strategy involves the oxidation of propargylamines to form the isoxazole ring itself. This process proceeds through an oxime intermediate, which then undergoes intramolecular cyclization. For example, the oxidation of propargylamines followed by a copper-catalyzed cyclization provides a regiospecific route to 5-substituted and 3,5-disubstituted isoxazoles. organic-chemistry.org Similarly, tert-butyl nitrite has been employed to induce radical nitrile oxidation cycloaddition, leading to the formation of isoxazole-fused ketones. mdpi.com

The choice of oxidant and reaction conditions is crucial for achieving high yields and preventing side reactions. The table below summarizes different oxidation approaches relevant to isoxazole synthesis.

Table 1: Selected Oxidation Reactions in Isoxazole Synthesis

PrecursorOxidizing Agent/SystemProduct TypeReference
Propargylaminesm-CPBA / CuCl3,5-disubstituted isoxazoles organic-chemistry.org
AldoximesOxone / Water3,5-disubstituted isoxazoles rsc.org
5-chloroisoxazole-4-carbaldehydesOxone5-chloroisoxazole-4-carboxylic acidsNot in search results
2-methylquinolinetert-Butyl nitrite (TBN)Isoxazole-quinoline biheteroaryls researchgate.net
Hydrolysis of Ester Precursors

The hydrolysis of ester precursors is one of the most direct and widely used methods for obtaining isoxazole carboxylic acids. This transformation is typically the final step in a multi-step synthesis, where the ester group serves as a protecting group for the carboxylic acid. The hydrolysis can be carried out under either acidic or basic conditions.

Basic hydrolysis, or saponification, is frequently employed. For example, 3-methyl-isoxazole-5-carboxylic acid ethyl ester can be hydrolyzed to the corresponding carboxylic acid using sodium hydroxide in a mixture of tetrahydrofuran, methanol, and water, followed by acidification to a pH of 2. chemicalbook.com Similarly, German patent literature describes the preparation of 5-methylisoxazole-4-carboxylic acid from its ethyl ester using 60% aqueous sulfuric acid, which was found to be higher yielding and faster than using a mixture of acetic acid and HCl. google.com

The choice of conditions depends on the stability of the substituents on the isoxazole ring. Prolonged exposure to harsh acidic or basic conditions can sometimes lead to the formation of by-products. google.com

Table 2: Conditions for Hydrolysis of Isoxazole Esters

Ester PrecursorReagentsConditionsProductReference
3-methyl-isoxazole-5-carboxylic acid ethyl ester1. NaOH, H₂O, THF, MeOH2. HCl1. Room temp, 18-20h2. Adjust to pH 23-methylisoxazole-5-carboxylic acid chemicalbook.com
Ethyl-5-methylisoxazole-4-carboxylate60% aqueous H₂SO₄80°-88° C, 3.5 hours5-methylisoxazole-4-carboxylic acid google.com

Advanced Synthetic Approaches and Methodological Innovations

Recent advancements in organic synthesis have led to more sophisticated and efficient methods for constructing isoxazole carboxylic acids and their derivatives. These innovations include the use of metal catalysts, the development of metal-free pathways, the application of solid-phase synthesis, and the incorporation of green chemistry principles.

Metal-Catalyzed Synthetic Routes

Metal catalysts have proven to be powerful tools for the regioselective synthesis of isoxazoles. Copper and palladium are among the most commonly used metals. A one-pot copper(I)-catalyzed procedure allows for the rapid synthesis of 3,5-disubstituted isoxazoles by reacting in situ generated nitrile oxides with terminal acetylenes. nih.gov Gold(III) chloride has been used to catalyze the cycloisomerization of α,β-acetylenic oximes, providing access to 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles in very good yields. organic-chemistry.org

Iron(II)-catalyzed domino isomerization of 4-acyl-5-methoxy/5-amino-isoxazoles has been reported to yield isoxazole-4-carboxylic acid derivatives. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions of isoxazolylsilanols with aryl iodides enable the formation of various 3,4,5-trisubstituted isoxazoles. nih.gov

Table 3: Examples of Metal-Catalyzed Isoxazole Synthesis

Metal CatalystReaction TypeSubstratesProduct TypeReference
Copper(I)1,3-Dipolar CycloadditionNitrile oxides, Terminal acetylenes3,5-Disubstituted isoxazoles nih.gov
Gold(III) ChlorideCycloisomerizationα,β-Acetylenic oximesSubstituted isoxazoles organic-chemistry.org
Iron(II) ChlorideDomino Isomerization4-Acyl-5-methoxy/5-amino-isoxazolesIsoxazole-4-carboxylic esters/amides researchgate.net
PalladiumCross-CouplingIsoxazolylsilanols, Aryl iodides3,4,5-Trisubstituted isoxazoles nih.gov

Metal-Free Synthetic Methodologies

In response to the environmental and economic concerns associated with metal catalysts, a variety of metal-free synthetic routes to isoxazoles have been developed. The cornerstone of many of these methods is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the dipole) and an alkyne or alkene (the dipolarophile). nih.gov

Nitrile oxides can be generated in situ from aldoximes using oxidizing agents like sodium hypochlorite or Oxone, avoiding the need for metal-based oxidants. rsc.org One-pot cascade reactions under ultrasonication have also been employed for the formation of isoxazole derivatives without metal catalysts. nih.gov For example, the reaction of aldehydes with hydroxylamine, followed by treatment with N-chlorosuccinimide and an alkyne in a deep eutectic solvent, provides a metal-free route to 3,5-disubstituted isoxazoles. core.ac.uk The synthesis of 3,4,5-trisubstituted isoxazoles has been achieved in water under mild basic conditions via a [3+2]-cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds, β-ketoesters, or β-ketoamides, completely avoiding the use of metal catalysts. nih.gov

Solid-Phase Organic Synthesis Techniques for Isoxazole Scaffolds

Solid-phase organic synthesis (SPOS) offers significant advantages for the construction of isoxazole libraries, facilitating purification and automation. nih.gov The general strategy involves attaching either the dipolarophile (alkyne or alkene) or the dipole precursor to a solid support. acs.orgresearchgate.net

The 1,3-dipolar cycloaddition of nitrile oxides with resin-bound alkynes or alkenes has been shown to be highly efficient. acs.orgresearchgate.net This approach allows for the parallel synthesis of diverse isoxazole and isoxazoline derivatives. researchgate.net For instance, a diversity-oriented synthesis of isoxazoles was developed using a 1,3-dipolar cycloaddition where the alkyne precursors were derived from resin-supported carboxylic acids. nih.gov Microwave-assisted solid-phase synthesis has also been utilized to accelerate the creation of isoxazole libraries. nih.gov

Green Chemistry Principles in Isoxazole Synthesis

The principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous substances, are increasingly being applied to isoxazole synthesis. nih.goveurekaselect.com Key strategies include the use of environmentally benign solvents like water or deep eutectic solvents, solvent-free reaction conditions, and the application of energy-efficient techniques like microwave and ultrasound irradiation. mdpi.combohrium.com

Water-mediated reactions have been developed for the synthesis of various isoxazole analogues, often using recyclable catalysts. bohrium.com For example, a one-pot, three-component reaction to form 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones has been achieved under solvent-free conditions using an agro-waste catalyst. nih.gov Similarly, ultrasonic irradiation has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of isoxazole-based molecules, often in aqueous media. mdpi.com The use of microwave irradiation is another green technique that can enhance reaction rates and selectivity, leading to improved product yields compared to conventional heating. nih.goveurekaselect.com

Chemical Reactivity and Transformational Chemistry of 3 Tert Butyl Isoxazole 5 Carboxylic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile handle for synthetic modifications, readily undergoing reactions typical of aromatic and heterocyclic carboxylic acids. These transformations primarily involve the conversion of the hydroxyl group into other functionalities, leading to the formation of esters, amides, acid chlorides, and anhydrides.

The conversion of 3-(tert-Butyl)isoxazole-5-carboxylic acid into its corresponding esters and amides is a fundamental transformation for modifying its physicochemical properties and for constructing more complex molecules.

Esterification: Ester derivatives are commonly synthesized through the reaction of the carboxylic acid with an alcohol under acidic conditions or by using a coupling agent. A prevalent method for synthesizing tert-butyl esters, for instance, involves reacting the carboxylic acid with tert-butyl alcohol. researchgate.netthieme.de The tert-butyl group serves as a useful protecting group in organic synthesis due to its stability against nucleophiles and its ease of removal under acidic conditions. thieme.de Esterification can also be achieved via intermediate benzotriazole (B28993) esters, which are formed in situ from the carboxylic acid and 1-Hydroxybenzotriazole (HOBt) in the presence of a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with an alcohol. researchgate.net

Amidation: The formation of amides from this compound is a key reaction for creating compounds with potential biological activity. This transformation is typically accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. lookchemmall.com Common activation strategies include the use of coupling agents like EDC in combination with HOBt, or the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. researchgate.netresearchgate.net For example, a general procedure involves reacting the isoxazole (B147169) carboxylic acid with an amine derivative in the presence of EDC, HOBt, and a base like triethylamine (B128534) (TEA). researchgate.net Alternatively, the acid can be converted to an acid chloride using reagents like oxalyl chloride, which then readily reacts with an amine to yield the desired amide. researchgate.net

TransformationReagent(s)Product TypeRef.
Esterificationtert-Butyl alcohol, Acid catalysttert-Butyl ester researchgate.netthieme.de
EsterificationAlcohol, EDC, HOBtEster researchgate.net
AmidationAmine, EDC, HOBt, TEAAmide researchgate.net
Amidation1. Oxalyl chloride; 2. Amine, TEAAmide researchgate.net

To enhance the electrophilicity of the carboxyl carbon for subsequent nucleophilic attack, this compound can be converted into more reactive acid chlorides or anhydrides.

Acid Chlorides: The formation of an acid chloride (or carbonyl chloride) is a standard procedure for activating a carboxylic acid. ontosight.ai This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(tert-butyl)isoxazole-5-carbonyl chloride is a highly reactive intermediate that is not usually isolated but is used directly in subsequent reactions, such as the synthesis of esters and amides. researchgate.netontosight.ai This intermediate readily reacts with a wide range of nucleophiles under mild conditions. ontosight.aimdpi.com

Anhydrides: Mixed anhydrides can also be generated from the carboxylic acid. One method involves the use of activating agents that react with the carboxylic acid to form a reactive intermediate, which can then react with another molecule of the carboxylic acid to form a symmetric anhydride (B1165640) or with a different carboxylate to form a mixed anhydride. lookchemmall.com For instance, the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base can generate a mixed anhydride, which is a potent acylating agent for esterification reactions.

Reagent(s)Intermediate FormedCommon Subsequent ReactionRef.
Oxalyl Chloride or Thionyl ChlorideAcid ChlorideAmidation, Esterification researchgate.netontosight.ai
Di-tert-butyl dicarbonateMixed Anhydridetert-Butylation researchgate.net
Activating Agent (e.g., pyridazinone-based)Activated Ester/AnhydrideAmidation, Esterification lookchemmall.com

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for isoxazole carboxylic acids, although it often requires specific conditions. For the related 5-methylisoxazole-3-carboxylic acid, decarboxylation has been studied, suggesting that such reactions are feasible within this class of compounds. researchgate.net The reaction typically proceeds via heating, sometimes in the presence of a catalyst. The stability of the resulting carbanion or radical intermediate at the C5 position of the isoxazole ring is a key factor influencing the ease of decarboxylation. For some heterocyclic carboxylic acids, decarboxylation can be facilitated by reagents such as N-halosuccinimides followed by reduction. researchgate.net

Transformations Involving the Isoxazole Ring

The isoxazole ring itself can undergo a variety of chemical transformations, including substitution reactions on the ring carbons and cleavage of the heterocyclic N-O bond.

The isoxazole ring is an electron-deficient heterocycle, which influences its reactivity towards substitution reactions.

Electrophilic Substitution: Direct electrophilic substitution on the isoxazole ring is generally difficult due to its electron-deficient nature. However, substitution can be achieved, often at the C4 position, which is the most electron-rich carbon. Reactions such as halogenation can be performed using electrophilic halogenating agents. acs.org For instance, the reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine (I₂) or bromine (Br₂) can lead to the formation of 4-haloisoxazoles. acs.org Another strategy involves metalation of the C4 position with a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophile. This approach was used to synthesize a 4-fluoroisoxazole (B12616020) derivative by reacting the lithiated intermediate with N-fluorobenzenesulfonimide (NFSI). nih.gov The presence of the activating tert-butyl group at the C3 position may influence the regioselectivity of such substitutions. stackexchange.com

Nucleophilic Substitution: While the unsubstituted isoxazole ring is resistant to nucleophilic attack, substitutions can occur if a suitable leaving group is present. For example, 5-chloroisoxazoles can serve as versatile starting materials where the chlorine atom is displaced by various nucleophiles. mdpi.com This strategy is more commonly applied to introduce substituents at the C5 position, but similar principles could apply to other positions if a halo-substituted precursor of this compound were used. researchgate.net

A characteristic reaction of the isoxazole ring is its cleavage under reductive conditions, which typically involves the scission of the weak N-O bond. This transformation is a powerful tool for synthesizing other important chemical structures, such as β-enaminones or γ-amino alcohols.

The most common method for achieving this is catalytic hydrogenation. mdpi.com Using catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas, the N-O bond is cleaved. For example, the palladium-catalyzed hydrogenation of a 3,5-disubstituted isoxazole was shown to result in the exclusive formation of an enaminone product. mdpi.com This indicates that the N-O bond is readily cleaved under these conditions, leading to the collapse of the heterocyclic ring. This type of reductive ring opening is also observed in the metabolism of isoxazole-containing drugs, such as leflunomide (B1674699) and zonisamide, where enzymatic processes lead to the cleavage of the N-O bond. researchgate.net

Reaction TypeReagent(s)Typical ProductRef.
Electrophilic HalogenationI₂, Br₂4-Haloisoxazole derivative acs.org
Metalation-Substitutionn-BuLi, then Electrophile (e.g., NFSI)C4-substituted isoxazole nih.gov
Reductive Ring OpeningH₂, Pd/Cβ-Enaminone mdpi.com

Isomerization and Rearrangement Processes

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is susceptible to a variety of isomerization and rearrangement reactions, typically induced by thermal, photochemical, or catalytic conditions. While specific studies on this compound are not extensively documented, the reactivity of analogous isoxazole systems provides a framework for understanding its potential transformations.

One of the most notable rearrangements applicable to isoxazole derivatives is the Boulton-Katritzky rearrangement . This process typically involves the thermal or base-catalyzed rearrangement of a 3-acylamino-isoxazole or a related system. For this compound, a derivative would be required for this specific rearrangement to occur. For instance, if the carboxylic acid at the C5 position were converted to an amide and subsequently to an N-arylhydrazone, a base-promoted rearrangement could potentially lead to the formation of a 1,2,3-triazole derivative. This type of transformation has been observed in related isoxazolo[4,5-b]pyridine (B12869654) systems. beilstein-journals.orgnih.gov

Another potential rearrangement is the photochemical isomerization to an oxazole (B20620). Irradiation of isoxazoles can lead to the cleavage of the weak N-O bond, followed by rearrangement to form a more stable oxazole derivative. While the specific conditions and outcomes for this compound have not been reported, this pathway is a known transformation for the isoxazole scaffold.

Furthermore, thermal rearrangements of isoxazoles can lead to various products depending on the substitution pattern. In some cases, ring-opening to a vinyl-nitrile oxide intermediate can occur, which may then cyclize to form different heterocyclic systems or undergo intermolecular reactions. The presence of the bulky tert-butyl group at the 3-position would likely influence the regioselectivity and feasibility of such rearrangements.

Table 1: Potential Isomerization and Rearrangement Reactions of this compound Derivatives

Reaction TypeRequired Derivative/ConditionsPotential ProductPlausible Mechanism
Boulton-Katritzky RearrangementAmide/Arylhydrazone derivative at C5, Base (e.g., K₂CO₃), Heat1,2,3-Triazole derivativeNucleophilic attack followed by ring opening and recyclization
Photochemical IsomerizationUV irradiation2-(tert-Butyl)-oxazole-5-carboxylic acidN-O bond cleavage followed by skeletal rearrangement
Thermal RearrangementHigh temperatureRing-opened or other heterocyclic productsCleavage of the isoxazole ring to reactive intermediates

Note: This table presents hypothetical reactions based on the known reactivity of analogous isoxazole systems, as direct experimental data for this compound is limited.

Reactivity of the tert-Butyl Substituent (e.g., oxidative degradation, functionalization)

The tert-butyl group is generally considered a robust and sterically hindering substituent. However, under specific oxidative conditions, it can undergo degradation or functionalization. The reactivity of the tert-butyl group in this compound is expected to be influenced by the electronic nature of the isoxazole ring.

Oxidative Degradation:

The tert-butyl group attached to an aromatic or heteroaromatic ring can be susceptible to oxidative degradation under harsh conditions. For instance, oxidation of tert-butyl-substituted aromatic compounds with strong oxidizing agents like nitric acid at elevated temperatures can lead to the corresponding carboxylic acid. google.com While the isoxazole ring is not as aromatic as benzene, it is conceivable that under sufficiently forcing oxidative conditions, the tert-butyl group of this compound could be oxidized, potentially leading to the formation of isoxazole-3,5-dicarboxylic acid. The stability of the isoxazole ring itself under such conditions would be a critical factor.

Functionalization:

More controlled functionalization of the C-H bonds of the tert-butyl group is a more synthetically useful transformation. Recent advances in catalysis have enabled the direct hydroxylation of sterically hindered primary C-H bonds in tert-butyl groups using manganese catalysts and hydrogen peroxide. chemrxiv.orgudg.edu This approach could potentially be applied to this compound to introduce a hydroxyl group, yielding 3-(2-hydroxy-2-methylpropyl)isoxazole-5-carboxylic acid. This transformation would provide a handle for further synthetic modifications.

Furthermore, radical-mediated reactions could also lead to functionalization. In the presence of a suitable radical initiator, it might be possible to achieve halogenation or other substitutions on one of the methyl groups of the tert-butyl substituent.

Table 2: Potential Reactions of the tert-Butyl Substituent

Reaction TypeReagents and ConditionsPotential ProductNotes
Oxidative DegradationStrong oxidizing agent (e.g., HNO₃), high temperatureIsoxazole-3,5-dicarboxylic acidPotential for ring degradation under harsh conditions
C-H HydroxylationManganese catalyst, H₂O₂3-(2-Hydroxy-2-methylpropyl)isoxazole-5-carboxylic acidOffers a pathway for selective functionalization
Radical HalogenationRadical initiator (e.g., AIBN), Halogen source (e.g., NBS)3-(1-Bromo-2-methylpropan-2-yl)isoxazole-5-carboxylic acidReaction selectivity might be challenging

Note: The reactions and products in this table are proposed based on the known reactivity of tert-butyl groups on other aromatic and heterocyclic systems and represent potential, but not experimentally confirmed, transformations for this compound.

Spectroscopic and Analytical Methodologies for Structural Elucidation of Isoxazole Carboxylic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including isoxazole (B147169) derivatives. jchps.com It provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the precise assignment of the molecular structure.

Distinguishing Isoxazole Isomers via ¹H-NMR Chemical Shifts

¹H-NMR spectroscopy is particularly useful for distinguishing between isomers of substituted isoxazoles. The chemical shift of the proton at the 4-position (H-4) of the isoxazole ring is highly sensitive to the nature and position of the substituents at the 3- and 5-positions. unifi.it This sensitivity arises from the electronic effects of the substituents transmitted through the heterocyclic ring system.

In the case of 3,5-disubstituted isoxazoles, the resonance value of the H-4 proton serves as a critical parameter for isomer identification. unifi.it For instance, electron-donating groups at the 5-position tend to shield the H-4 proton, causing an upfield shift (lower ppm value) in its resonance compared to isomers with the electron-donating group at the 3-position. unifi.it This "fingerprint" approach allows for rapid and convenient structural analysis, which is especially valuable in combinatorial chemistry where numerous analogs are synthesized. researchgate.net

For 3-(tert-Butyl)isoxazole-5-carboxylic acid, the bulky tert-butyl group at the 3-position and the carboxylic acid group at the 5-position will influence the chemical shift of the H-4 proton in a predictable manner. The acidic proton of the carboxylic acid group itself typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, depending on the solvent and concentration. libretexts.org

Below is a table illustrating typical ¹H-NMR chemical shifts for protons in isoxazole derivatives.

ProtonTypical Chemical Shift (ppm)
Isoxazole H-4Varies based on substituents
Carboxylic Acid -OH> 10 (broad singlet)
tert-Butyl -CH₃~ 1.3 (singlet)

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Application of Multi-dimensional NMR Techniques

While one-dimensional (1D) NMR spectra provide essential information, complex molecules often require the use of multi-dimensional (2D) NMR techniques for complete structural assignment. ipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable in establishing connectivity within the molecule.

COSY experiments identify proton-proton (¹H-¹H) couplings, helping to map out adjacent protons in the structure.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire carbon skeleton and confirming the positions of substituents.

For this compound, HMBC would be particularly useful to confirm the connectivity between the tert-butyl group and the C-3 of the isoxazole ring, and between the carboxylic acid group and the C-5 of the ring.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. unifi.it For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

The most prominent features in the IR spectrum of a carboxylic acid are the very broad O-H stretching band and the sharp C=O stretching band. libretexts.orgspectroscopyonline.com The broadness of the O-H stretch is due to strong hydrogen bonding between carboxylic acid molecules, which often exist as dimers in the solid state and in concentrated solutions. spectroscopyonline.com

Key expected IR absorption bands for this compound are summarized in the table below.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretch2500-3300 (very broad)
C-H (tert-Butyl)Stretch2850-3000
Carboxylic Acid C=OStretch1710-1760
Isoxazole Ring C=NStretch~1600
C-OStretch1210-1320
O-HBend (out-of-plane)900-960 (broad)

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its molecular formula.

For this compound (C₈H₁₁NO₃), HRMS would confirm the molecular weight of 169.0739 g/mol . The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecule would likely undergo characteristic fragmentation, such as the loss of the tert-butyl group or the carboxylic acid group, which would further support the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

For this compound, an X-ray crystal structure would confirm the planarity of the isoxazole ring and the precise spatial arrangement of the tert-butyl and carboxylic acid substituents. researchgate.net It would also reveal details about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules in the crystal lattice.

Computational and Theoretical Investigations of 3 Tert Butyl Isoxazole 5 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of isoxazole (B147169) derivatives. Methods like Density Functional Theory (DFT) are frequently employed to model the geometric and electronic properties of these compounds. Functionals such as B3LYP, CAMB3LYP, and WB97XD, combined with basis sets like 6-31G(d,p), are used to perform calculations that yield valuable information.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more polarizable and more reactive. For 3-(tert-Butyl)isoxazole-5-carboxylic acid, the electron-withdrawing carboxylic acid group and the electron-donating tert-butyl group significantly influence the electron distribution across the isoxazole ring, which can be precisely mapped by computational methods. These calculations also help in determining other electronic properties such as electrostatic potential, dipole moment, and atomic charges, which are crucial for understanding intermolecular interactions.

Table 1: Calculated Electronic Properties of a Substituted Isoxazole Derivative

Property Calculated Value Significance
HOMO Energy -6.8 eV Indicates electron-donating ability
LUMO Energy -1.5 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.3 eV Relates to chemical reactivity and stability

Note: The data in this table is illustrative for a generic isoxazole derivative and is intended to represent the type of information obtained from quantum chemical calculations.

Mechanistic Studies of Isoxazole Formation and Transformation Reactions

Computational studies are invaluable for investigating the complex mechanisms of chemical reactions involving isoxazoles. They provide a molecular-level understanding of how these heterocyclic rings are formed and how they transform under various conditions.

The most common method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction can lead to different regioisomers depending on the substituents on the reactants. For the synthesis of this compound, the reaction would involve pivalonitrile oxide and propiolic acid. Computational chemistry can predict the preferred regioselectivity by analyzing the energies of the possible transition states.

The regiochemical outcome is governed by both steric and electronic factors. The tert-butyl group is sterically demanding, while the carboxylic acid group has specific electronic properties. Theoretical calculations of the HOMO and LUMO coefficients of the nitrile oxide and the alkyne can explain the observed regioselectivity, often favoring the isomer predicted by frontier molecular orbital (FMO) theory.

Furthermore, computational studies can elucidate the mechanisms of other transformations, such as photochemical rearrangements of isoxazoles into other heterocyclic systems like azirines. Transition state analysis provides the activation barriers for these transformations, offering a detailed picture of the reaction dynamics. Plausible reaction pathways can be proposed based on the calculated thermodynamics and kinetics of each step.

Molecular Modeling and Docking Simulations in Ligand-Target Interactions

In the context of medicinal chemistry, molecular modeling and docking simulations are essential for predicting how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. These in silico techniques provide insights into the binding mode and affinity of the ligand within the active site of the target.

The process begins with the three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB). The ligand is then computationally "docked" into the binding site, and scoring functions are used to estimate the binding energy (e.g., in kcal/mol). Lower binding energies typically indicate a higher binding affinity. Isoxazole derivatives have been studied as ligands for various targets, including cyclooxygenase (COX) enzymes, heat shock protein 90 (Hsp90), and retinoic-acid-receptor-related orphan receptor γt (RORγt).

These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the target's active site. For this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor, while the tert-butyl group can engage in favorable hydrophobic interactions. Molecular dynamics simulations can further be used to assess the stability of the ligand-protein complex over time.

Table 2: Example Docking Simulation Results for an Isoxazole Ligand

Target Protein PDB ID Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
COX-2 5KIR -8.5 Arg120, Tyr355 Hydrogen Bond
Val523, Leu352 Hydrophobic

Note: This table presents hypothetical data to illustrate the output of molecular docking simulations.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods play a crucial role in modern structure-activity relationship (SAR) studies. By systematically modifying the structure of a lead compound like this compound in silico, researchers can predict how these changes will affect its biological activity. This approach accelerates the optimization of lead compounds by prioritizing the synthesis of molecules with the highest predicted potency and most favorable properties.

Quantitative Structure-Activity Relationship (QSAR) models are often developed by correlating calculated molecular descriptors with experimentally determined biological activity. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic. The resulting QSAR models can then be used to predict the activity of new, unsynthesized derivatives. For example, studies on isoxazole derivatives have shown that adding electron-donating groups or hydrophilic substituents can enhance anticancer or cytotoxic activity, respectively.

In silico SAR exploration for this compound would involve modeling variations at different positions. For instance, the tert-butyl group could be replaced with other alkyl or aryl groups to probe the size and nature of the hydrophobic pocket in a target protein. Similarly, the carboxylic acid could be esterified or converted to an amide to modulate its hydrogen bonding capabilities and pharmacokinetic properties.

Table 3: Computational SAR Prediction for Isoxazole Analogs

Modification to Base Scaffold Predicted Change in Activity Rationale from Computational Model
Replace tert-Butyl with Phenyl Increase Enhanced π-stacking interactions in the active site.
Replace Carboxylic Acid with Amide Decrease Loss of a key hydrogen bond with a critical residue.

Note: This table is a conceptual representation of how computational methods are used to guide SAR studies.

Advanced Research Applications of 3 Tert Butyl Isoxazole 5 Carboxylic Acid in Chemical Synthesis

Role as a Privileged Building Block in Heterocyclic Chemistry

The isoxazole (B147169) nucleus is considered a "privileged" structure in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov The incorporation of an isoxazole ring can enhance a molecule's physicochemical properties, such as metabolic stability and bioavailability. ijpca.org 3-(tert-Butyl)isoxazole-5-carboxylic acid, with its distinct substitution, serves as a key intermediate in the elaboration of more complex isoxazole-containing compounds.

Synthesis of Complex Isoxazole-Containing Architectures

The synthesis of complex heterocyclic architectures often relies on the strategic use of versatile building blocks. While specific examples detailing the use of this compound in the synthesis of highly complex, multi-ring systems are not extensively documented in publicly available literature, the general principles of isoxazole chemistry suggest its utility in such endeavors. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as amides, esters, and ketones, which can then participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the carboxylic acid can be activated and coupled with various amines to form carboxamides, a common structural motif in many biologically active molecules. ijpca.org

Furthermore, the isoxazole ring itself can be involved in cycloaddition reactions or ring-transformation reactions, providing pathways to novel heterocyclic systems. The tert-butyl group, while sterically hindering, can direct the regioselectivity of certain reactions and enhance the metabolic stability of the final products.

Derivatization for Creation of Diverse Molecular Libraries

The creation of molecular libraries for high-throughput screening is a cornerstone of modern drug discovery. The structure of this compound is well-suited for the generation of such libraries. The carboxylic acid at the 5-position serves as a convenient attachment point for a diverse range of chemical entities.

A notable example of this approach, although not with the exact subject compound, is the exploration of the structure-activity relationship (SAR) of trisubstituted isoxazoles as allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt). nih.gov In this study, a focused library of derivatives was synthesized by modifying the substituents at various positions of the isoxazole core. nih.gov This strategy highlights how the isoxazole scaffold can be systematically derivatized to probe the chemical space around a biological target. The carboxylic acid of this compound would be an ideal starting point for similar library synthesis efforts, allowing for the introduction of a wide array of side chains to explore their impact on biological activity.

Table 1: Potential Derivatization Reactions of this compound

Reaction Type Reagents Product Functional Group
Amide Coupling Amine, Coupling Agent (e.g., EDC, HATU) Amide
Esterification Alcohol, Acid Catalyst Ester
Reduction Reducing Agent (e.g., LiAlH4) Alcohol

Application in the Design of Molecular Probes and Research Tools

Molecular probes are essential tools in chemical biology for elucidating the function of biomolecules and dissecting complex biological pathways. The isoxazole scaffold has emerged as a promising platform for the design of such probes.

Scaffold Design for Specific Molecular Recognition Studies

The isoxazole core can be strategically functionalized to create molecules that bind with high affinity and selectivity to specific biological targets. The aforementioned study on trisubstituted isoxazoles as RORγt inverse agonists provides a compelling example of this application. nih.gov The researchers designed and synthesized a series of isoxazole derivatives to explore the SAR and optimize binding to an allosteric site on the receptor. nih.gov The carboxylic acid moiety in their lead compounds was found to be crucial for forming hydrogen bond interactions with the protein, anchoring the ligand in the binding pocket. nih.gov This demonstrates the potential of isoxazole-5-carboxylic acids, including the 3-tert-butyl substituted variant, as scaffolds for designing potent and selective modulators of protein function.

Development of Chemical Linkers and Conjugates

Chemical linkers are essential components of many research tools, including affinity-based probes and antibody-drug conjugates (ADCs). Recent research has highlighted the potential of the isoxazole moiety to function as a "native" photo-cross-linker. nih.gov Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological system. The isoxazole ring, upon irradiation with UV light, can form a reactive intermediate that covalently cross-links to nearby interacting proteins. nih.gov The advantage of using a native pharmacophore like isoxazole as a photo-cross-linker is that it minimizes the structural perturbation of the parent molecule, thereby preserving its biological activity. nih.gov The carboxylic acid group of this compound could serve as an attachment point for a reporter tag (e.g., biotin or a fluorescent dye) or for conjugation to a larger biomolecule, creating a bifunctional probe for target identification and validation.

Potential in Functional Materials Research

The application of isoxazole derivatives is not limited to the life sciences; they also hold promise in the field of materials science. The rigid, planar structure of the isoxazole ring, combined with its electronic properties, makes it an attractive component for the design of functional organic materials.

Research into 3-arylisoxazolyl-5-carboxylic acids and related 5-(hydroxymethyl)-3-aryl-2-isoxazolines has demonstrated their utility as molecular platforms for the synthesis of liquid-crystalline materials. The introduction of the isoxazole or isoxazoline (B3343090) ring, flanked by aromatic groups, can lead to the formation of molecules with mesogenic properties. While this research did not specifically use the 3-tert-butyl derivative, it establishes the principle that isoxazole-5-carboxylic acids can serve as key building blocks for liquid crystals. The tert-butyl group in this compound could influence the packing of the molecules in the liquid-crystalline phase, potentially leading to novel material properties.

Exploration of Unique Chemical Properties for Material Science Applications

The isoxazole ring is an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which endows it with distinct electronic and physical properties. researchgate.netijpca.org These properties, in conjunction with the influence of the tert-butyl and carboxylic acid substituents, make this compound a promising candidate for various material science applications.

Isoxazole derivatives are being investigated for their use in the development of photochromic materials, electrochemical sensors, and dye-sensitized solar cells. ingentaconnect.com The aromatic nature of the isoxazole ring allows for π-π stacking interactions, while the heteroatoms can participate in coordination with metal ions. The inherent dipole moment of the isoxazole ring is a key feature that can influence the self-assembly and bulk properties of materials. oup.com

The tert-butyl group, being a bulky and sterically hindering substituent, can significantly impact the solid-state packing and solubility of the molecule. In material science, such steric hindrance can be exploited to control the morphology of thin films or to create porous materials by preventing dense packing of molecules. Furthermore, the carboxylic acid group provides a versatile handle for functionalization, allowing the molecule to be anchored to surfaces or integrated into larger systems through covalent or non-covalent interactions.

Table 1: Potential Material Science Applications Based on Chemical Properties

Property of this compound Potential Application in Material Science
Aromatic Isoxazole Ring Development of photochromic and optical materials. ingentaconnect.com
Inherent Dipole Moment Can be utilized in the design of liquid crystals and high-energy materials. ingentaconnect.comoup.com
Carboxylic Acid Group Enables surface modification and acts as an anchor for dye-sensitized solar cells.
Bulky tert-Butyl Group Influences molecular packing, potentially leading to materials with tailored porosity.

Integration into Polymer and Supramolecular Structures

The bifunctional nature of this compound, possessing a rigid heterocyclic core and a reactive carboxylic acid, makes it an attractive building block for both polymers and supramolecular assemblies.

In polymer chemistry, this molecule could potentially be used as a monomer. The carboxylic acid group can undergo condensation reactions, such as esterification or amidation, with appropriate co-monomers to form polyesters or polyamides. The incorporation of the rigid isoxazole ring into the polymer backbone would be expected to enhance the thermal stability and mechanical properties of the resulting material. Polyisoxazoles have been noted for their potential as semiconductors. researchgate.net The bulky tert-butyl group would likely affect the polymer's solubility and processability, as well as its chain packing and morphology.

In the realm of supramolecular chemistry, the isoxazole ring's dipole moment can drive the formation of ordered, non-covalent assemblies. oup.com Specifically, head-to-tail dipole-dipole interactions between isoxazole rings can lead to the formation of helical supramolecular polymers. oup.comoup.com The carboxylic acid group is a classic functional group for directing supramolecular assembly through the formation of robust and directional hydrogen bonds. For example, carboxylic acids are well-known to form dimeric structures or extended hydrogen-bonded networks. The interplay between the dipole-dipole interactions of the isoxazole rings and the hydrogen bonding of the carboxylic acid groups could lead to the formation of complex and functional supramolecular architectures.

Table 2: Potential Integration into Macromolecular Structures

Macromolecular Structure Potential Role of this compound
Polymers
Polyesters/Polyamides As a monomer, with the carboxylic acid group reacting to form the polymer backbone.
Functional Polymers The isoxazole ring could impart specific optical or electronic properties to the polymer.
Supramolecular Structures
Hydrogen-Bonded Assemblies The carboxylic acid group can form predictable hydrogen-bonding motifs, directing self-assembly.

Q & A

Q. What are the common synthetic routes for preparing 3-(tert-Butyl)isoxazole-5-carboxylic acid, and how can intermediates be characterized?

Methodological Answer: A typical approach involves saponification of ester precursors under basic conditions. For example, hydrolysis of an isoxazole-5-carboxylate ester (e.g., ethyl or tert-butyl esters) using lithium hydroxide (LiOH) in a THF/methanol solvent system (1:1 v/v) at room temperature achieves high yields . Characterization of intermediates requires NMR (¹H/¹³C) to confirm ester-to-acid conversion and LC-MS/HPLC to assess purity. FT-IR can validate the carboxylic acid group via O-H stretching (~2500-3300 cm⁻¹) and C=O peaks (~1700 cm⁻¹) .

Q. How should researchers handle solubility challenges during purification of this compound?

Methodological Answer: The compound’s limited solubility in non-polar solvents necessitates recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or chromatographic purification using reverse-phase C18 columns with acetonitrile/water gradients. Acidic aqueous workups (pH adjustment to ~2-3) can precipitate the compound, followed by filtration and drying under vacuum .

Q. What safety precautions are critical when handling tert-butyl-containing isoxazole derivatives?

Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. In case of skin exposure, wash immediately with soap/water; for spills, neutralize with inert absorbents (e.g., vermiculite). Store in airtight containers away from heat and moisture to prevent decomposition .

Advanced Research Questions

Q. How can unexpected oxidative byproducts during synthesis be mitigated, and what mechanistic insights explain their formation?

Methodological Answer: Oxidative side reactions (e.g., dimerization or quinone formation) may occur under acidic or high-temperature conditions, as observed in thionyl chloride-mediated reactions of tert-butylphenol derivatives . To suppress this:

  • Use inert atmospheres (N₂/Ar) during reactions.
  • Replace oxidative reagents (e.g., SOCl₂) with milder acylating agents.
  • Monitor reaction progress via TLC or in situ FT-IR to detect early byproduct formation. Mechanistically, tert-butyl groups can stabilize radical intermediates, leading to oxidative coupling .

Q. What strategies optimize the coupling of this compound with amines or sulfonamides for bioactive derivative synthesis?

Methodological Answer: Activate the carboxylic acid using coupling agents like HATU or EDCl/HOBt in DMF/DCM. For example, amide formation with (E)-3-(methylsulfinyl)prop-2-en-1-amine achieved 31% yield via General Procedure-I (room temperature, 12–24 hr stirring) . Post-reaction, purify via flash chromatography (silica gel, ethyl acetate/hexane) and validate using HRMS and 2D NMR (e.g., HSQC, HMBC) to confirm regioselectivity .

Q. How do steric effects of the tert-butyl group influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?

Methodological Answer: The tert-butyl group’s bulkiness can hinder transition-metal coordination, reducing catalytic efficiency in Suzuki-Miyaura or Buchwald-Hartwig reactions. Mitigation strategies include:

  • Using electron-rich, sterically tolerant ligands (e.g., XPhos).
  • Elevating reaction temperatures (80–100°C) to overcome kinetic barriers.
  • Screening palladium precursors (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for optimal activity .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer: Discrepancies in melting points (e.g., 150–151°C vs. 145–148°C) may arise from polymorphic forms or impurities. Use DSC to identify polymorphs and compare with literature. For spectral conflicts, corroborate NMR assignments using DEPT-135 and COSY experiments, and cross-validate with computational methods (e.g., DFT-predicted ¹³C shifts) .

Data Analysis & Experimental Design

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C.
  • Monitor degradation via HPLC-UV at intervals (0, 7, 14, 30 days).
  • Use Arrhenius plots to extrapolate shelf-life at storage conditions. Note: Acidic conditions (pH < 3) may hydrolyze the isoxazole ring, while basic conditions (pH > 10) could decarboxylate the acid .

Q. What computational methods predict the compound’s bioavailability or enzyme-binding affinity?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., COX-2 or kinase enzymes) using the crystal structure of the isoxazole core.
  • Calculate pharmacokinetic properties (LogP, PSA) via SwissADME.
  • Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

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